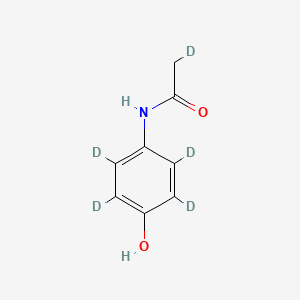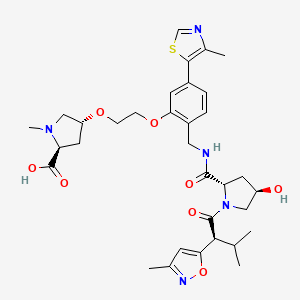
E3 Ligase Ligand-linker Conjugate 57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 57: is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 57 involves the conjugation of a ligand specific to an E3 ubiquitin ligase with a linker molecule. The synthetic route typically includes:
Ligand Synthesis: The ligand is synthesized through a series of organic reactions, often involving amide bond formation, esterification, and other functional group transformations.
Linker Attachment: The linker is attached to the ligand using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The final conjugate is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 57 undergoes various chemical reactions, including:
Substitution Reactions: The linker attachment often involves nucleophilic substitution reactions.
Amide Bond Formation: This is a key step in the synthesis of the ligand and its conjugation with the linker.
Esterification: Used in the synthesis of the ligand
Common Reagents and Conditions
Coupling Reagents: DCC, DIC
Bases: DIPEA
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures
Major Products: : The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in cancer treatment, by targeting and degrading oncogenic proteins.
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 57 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 57 can be compared with other similar compounds used in the synthesis of PROTACs, such as:
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and have been widely used in PROTAC development.
von Hippel-Lindau (VHL) Ligand-linker Conjugates: VHL is another commonly used E3 ligase in PROTAC synthesis.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase
Uniqueness: : this compound is unique in its specific ligand and linker chemistry, which provides distinct advantages in terms of binding affinity, stability, and specificity for the target protein and E3 ligase .
Properties
Molecular Formula |
C33H43N5O8S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1 |
InChI Key |
VZUHFPQSYRNSMN-ZRJUGLEFSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


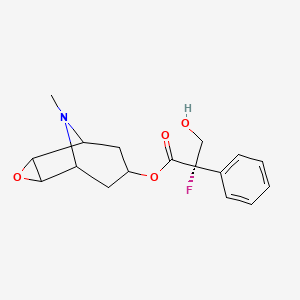
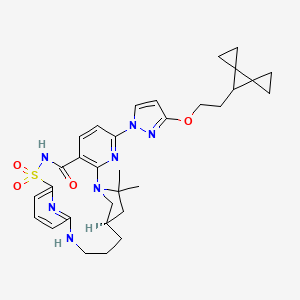

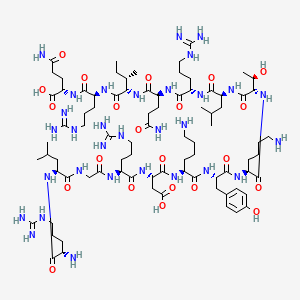

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
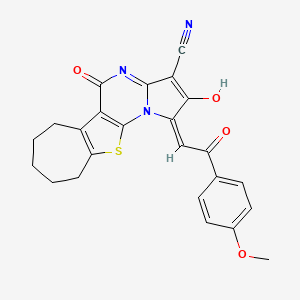

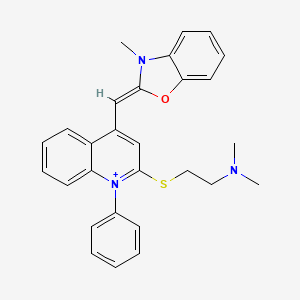
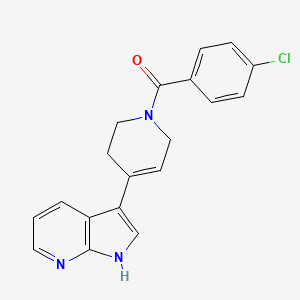
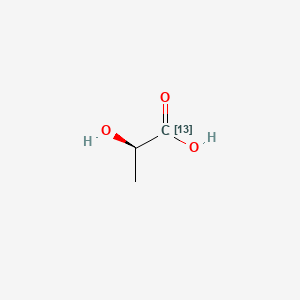
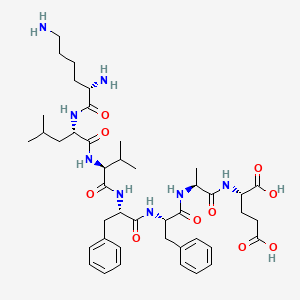
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
